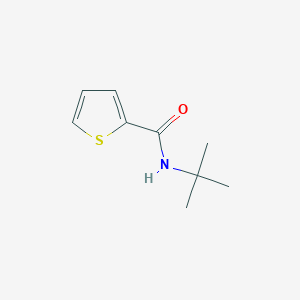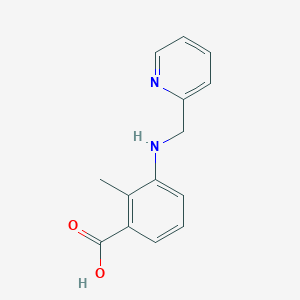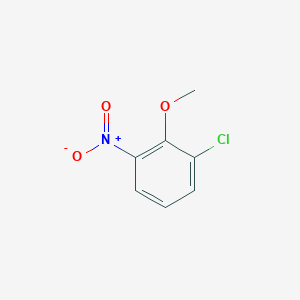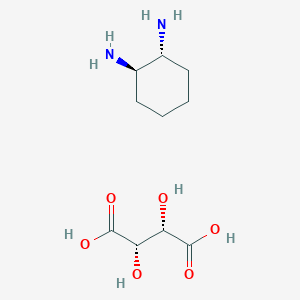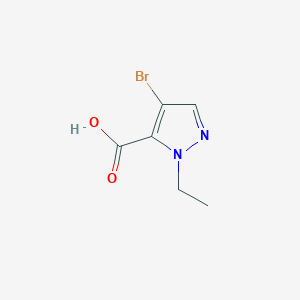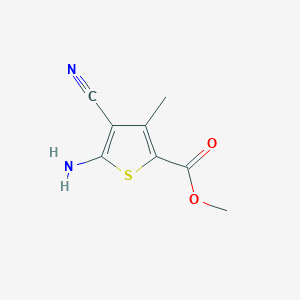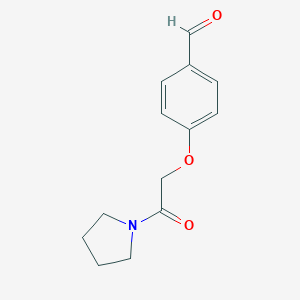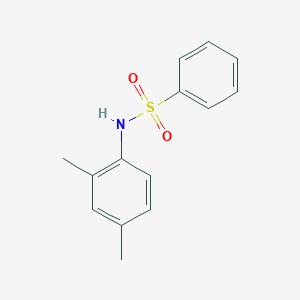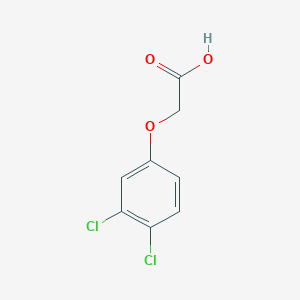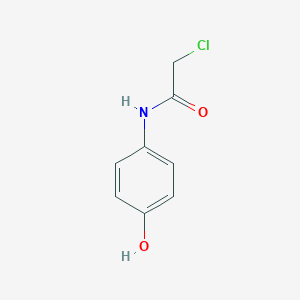
2-chloro-N-(4-hydroxyphenyl)acetamide
Übersicht
Beschreibung
2-chloro-N-(4-hydroxyphenyl)acetamide is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8ClNO2/c9-5-8(12)10-6-1-3-7(11)4-2-6/h1-4,11H,5H2,(H,10,12) . The InChI key is MOICCNYVOWJAOK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 185.61 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis : The synthesis of compounds related to 2-chloro-N-(4-hydroxyphenyl)acetamide has been a focus in research for generating combinatorial libraries. One study reported the synthesis of a related compound, N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, highlighting its non-planar discrete molecular structure and intermolecular hydrogen bonds (Davis & Healy, 2010).
Chemical Modification and Analysis : Another study involved the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide. This work included the investigation of the structures of new compounds through various spectroscopic methods and X-ray single-crystal analysis (Nikonov et al., 2016).
Metabolism in Liver Microsomes : Research has also focused on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This is crucial for understanding the biotransformation and potential toxicological impacts of compounds like this compound (Coleman et al., 2000).
Role in Drug Synthesis : The compound has been studied as an intermediate in the synthesis of antimalarial drugs. A study explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, which is a key step in the synthesis of such drugs (Magadum & Yadav, 2018).
Environmental and Health Impact Studies : There is research on the reaction of related compounds with hypochlorite under wastewater disinfection conditions. This includes the identification of reaction products and their potential environmental and health impacts (DellaGreca et al., 2009).
Soil and Hydrologic System Studies : Studies have been conducted on the reception and activity of related chloroacetamide herbicides in soil and their effects on crops, as well as their occurrence in the hydrologic system in agricultural contexts (Banks & Robinson, 1986); (Kolpin et al., 1996).
Electrochemical Sensing : Research includes the development of sensitive electrochemical sensing platforms for the detection of environmental substances, including compounds structurally similar to this compound (Yi et al., 2020).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-N-(4-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-5-8(12)10-6-1-3-7(11)4-2-6/h1-4,11H,5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOICCNYVOWJAOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284728 | |
| Record name | 2-chloro-N-(4-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2153-11-9 | |
| Record name | 2153-11-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38719 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-N-(4-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the different solvents used in the synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide?
A: The research by [] investigates the synthesis of this compound through the chloroacetylation of 4-aminophenol. While the specific impact of different solvents isn't discussed in detail in this paper, it does mention using acetic acid, acetonitrile, and tetrahydrofuran. These solvents likely have varying effects on the reaction rate, yield, and purity of the final product.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


